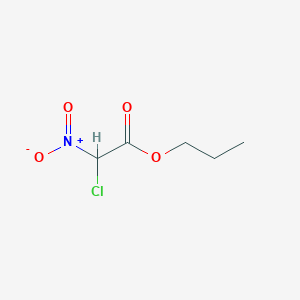
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine is a chemical compound known for its unique structure and properties It is characterized by the presence of three tert-butoxy groups attached to a silicon atom, along with an N-(4-methylphenyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine typically involves the reaction of tert-butyl alcohol with a silicon-containing precursor, such as trichlorosilane, in the presence of a base. The reaction proceeds through the formation of tert-butoxy groups on the silicon atom. The N-(4-methylphenyl) group is introduced through a subsequent reaction with an appropriate amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Applications De Recherche Scientifique
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine involves its interaction with various molecular targets and pathways. The tert-butoxy groups and the N-(4-methylphenyl) group contribute to its reactivity and ability to form stable complexes with other molecules. The silicon atom plays a crucial role in its chemical behavior, influencing its interactions and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3-Tri(3-tert-butyl-4-hydroxy-6-methylphenyl)butane
- 1,1,1-Tri-tert-butoxy-N-(4-methoxyphenyl)silanamine
Uniqueness
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine is unique due to its specific combination of tert-butoxy groups and the N-(4-methylphenyl) group attached to a silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
82991-92-2 |
|---|---|
Formule moléculaire |
C19H35NO3Si |
Poids moléculaire |
353.6 g/mol |
Nom IUPAC |
4-methyl-N-[tris[(2-methylpropan-2-yl)oxy]silyl]aniline |
InChI |
InChI=1S/C19H35NO3Si/c1-15-11-13-16(14-12-15)20-24(21-17(2,3)4,22-18(5,6)7)23-19(8,9)10/h11-14,20H,1-10H3 |
Clé InChI |
OIMCUXHODIZLKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N[Si](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


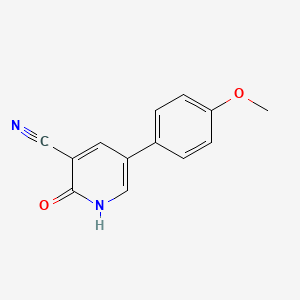
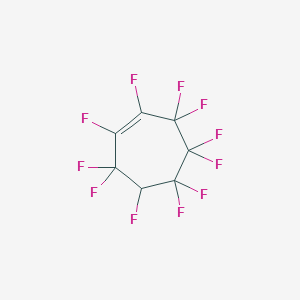
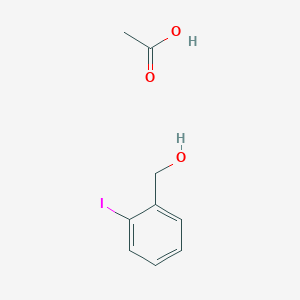
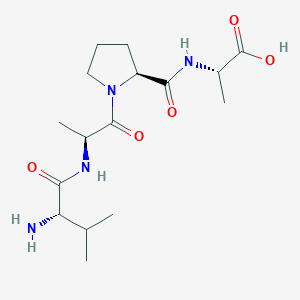
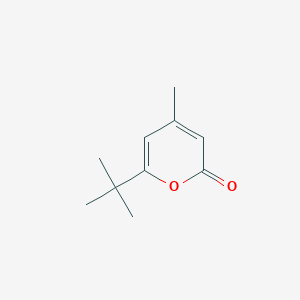
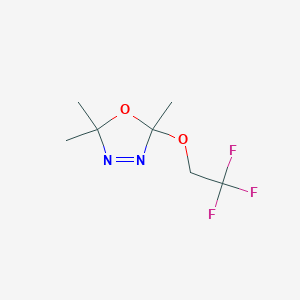
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)

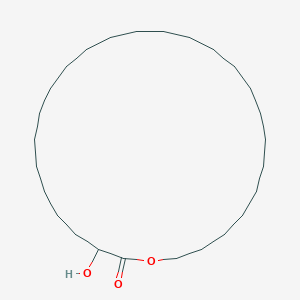
![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)
![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)


